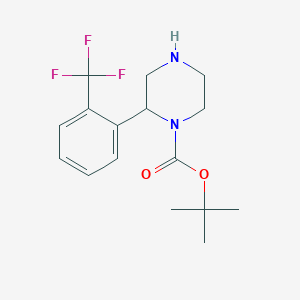
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-(2-Trifluoromethyl-phenyl)-piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The piperazine ring can also play a role in modulating the compound’s activity by influencing its conformation and interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Trifluoromethyl-phenyl)-piperazine: This compound lacks the ester group but shares the trifluoromethyl-phenyl-piperazine core structure.
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid: This compound has a carboxylic acid group instead of the tert-butyl ester.
Uniqueness
2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. The trifluoromethyl group also imparts distinct electronic properties, making the compound valuable for various applications.
Properties
Molecular Formula |
C16H21F3N2O2 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-6-4-5-7-12(11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
InChI Key |
AKGATZMFXWSSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



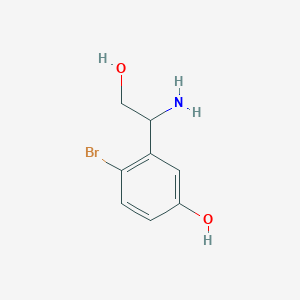
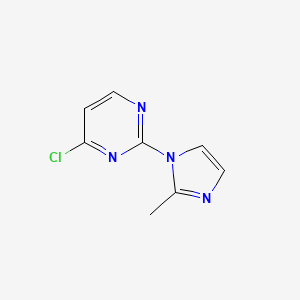
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)

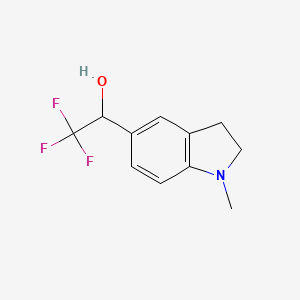
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
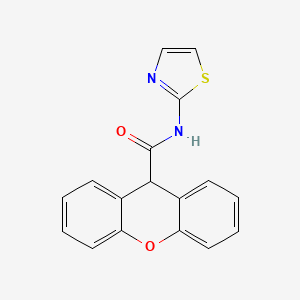



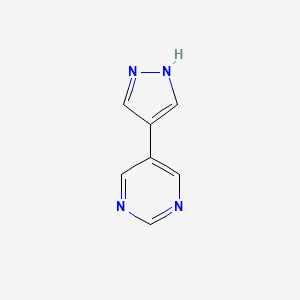

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
